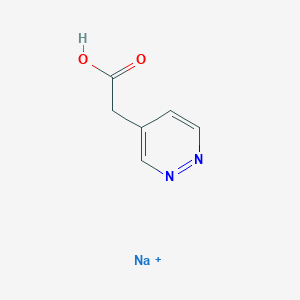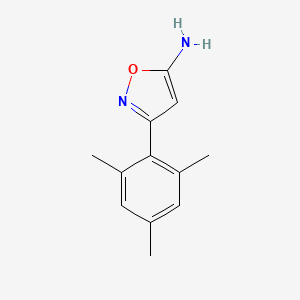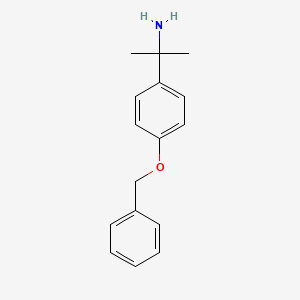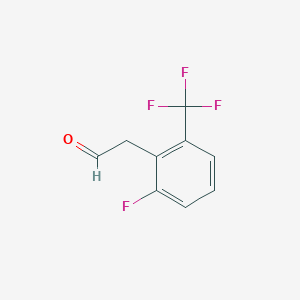
Sodium 2-pyridazin-4-ylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-pyridazin-4-ylacetate is a chemical compound with the molecular formula C6H5N2NaO2. It is a sodium salt derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. Pyridazine derivatives are known for their diverse pharmacological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-pyridazin-4-ylacetate typically involves the reaction of pyridazine with sodium hydroxide and acetic acid. The process can be summarized as follows:
- Pyridazine is reacted with acetic acid to form 2-pyridazin-4-ylacetic acid.
- The resulting 2-pyridazin-4-ylacetic acid is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
- Large-scale reaction of pyridazine with acetic acid.
- Neutralization with sodium hydroxide.
- Purification and crystallization to obtain high-purity this compound .
化学反応の分析
Types of Reactions: Sodium 2-pyridazin-4-ylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of pyridazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Pyridazinone derivatives.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted pyridazine compounds.
科学的研究の応用
Sodium 2-pyridazin-4-ylacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of sodium 2-pyridazin-4-ylacetate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:
Molecular Targets: It interacts with enzymes and receptors involved in various biological processes.
Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Sodium 2-pyridazin-4-ylacetate can be compared with other similar compounds, such as:
Pyridazine: The parent compound, which shares the core pyridazine ring structure.
Pyridazinone: A derivative with a keto functionality, known for its diverse pharmacological activities.
Pyrimidine and Pyrazine: Other diazines with different nitrogen atom positions in the ring.
Uniqueness: this compound is unique due to its specific sodium salt form, which imparts distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C6H6N2NaO2+ |
|---|---|
分子量 |
161.11 g/mol |
IUPAC名 |
sodium;2-pyridazin-4-ylacetic acid |
InChI |
InChI=1S/C6H6N2O2.Na/c9-6(10)3-5-1-2-7-8-4-5;/h1-2,4H,3H2,(H,9,10);/q;+1 |
InChIキー |
HUFSTXGKNYDRMS-UHFFFAOYSA-N |
正規SMILES |
C1=CN=NC=C1CC(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B12444394.png)
![4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol](/img/structure/B12444396.png)
![Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidin-5-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B12444400.png)

![N-[4-(Aminomethyl)phenyl]-3-methylbenzamide](/img/structure/B12444423.png)

![2-{[(5Z)-2-(1,2-diazinan-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl}-5-fluorophenyl pyrrolidine-1-carboxylate](/img/structure/B12444443.png)
![2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol](/img/structure/B12444455.png)
![Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]-](/img/structure/B12444458.png)
![Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12444461.png)
![4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]phenylalaninate](/img/structure/B12444462.png)

